Benzyl benzoylacetate
Overview
Description
Benzyl benzoylacetate is an organic compound with the molecular formula C16H14O3. It is an ester formed from benzyl alcohol and benzoylacetate. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzoylacetate can be synthesized through the esterification of benzyl alcohol with benzoylacetate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of solid acid catalysts in a packed bed reactor is also common in industrial processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzoylbenzoic acid.
Reduction: The compound can be reduced to benzyl alcohol and benzoylacetone using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzoylbenzoic acid.
Reduction: Benzyl alcohol and benzoylacetone.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl benzoylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug formulations.
Industry: It is widely used in the fragrance industry due to its pleasant aroma. It is also used as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of benzyl benzoylacetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The ester group in this compound can undergo hydrolysis to release benzyl alcohol and benzoylacetate, which can further interact with cellular components.
Comparison with Similar Compounds
Ethyl benzoylacetate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl benzoylacetate: Contains a methyl group instead of a benzyl group.
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid.
Uniqueness: Benzyl benzoylacetate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its pleasant aroma makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
benzyl 3-oxo-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(14-9-5-2-6-10-14)11-16(18)19-12-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYSOBUYNHXSMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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